Ethyl 5-cyano-6-(2,4-dichlorophenoxy)-2-phenylnicotinate
Description
Ethyl 5-cyano-6-(2,4-dichlorophenoxy)-2-phenylnicotinate (CAS 306980-18-7) is a nicotinic acid derivative with the molecular formula C21H14Cl2N2O3 and a molar mass of 413.25 g/mol . Structurally, it features a cyano group at position 5, a 2,4-dichlorophenoxy substituent at position 6, and a phenyl group at position 2 of the pyridine ring, esterified with an ethyl group.
Properties
IUPAC Name |
ethyl 5-cyano-6-(2,4-dichlorophenoxy)-2-phenylpyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14Cl2N2O3/c1-2-27-21(26)16-10-14(12-24)20(25-19(16)13-6-4-3-5-7-13)28-18-9-8-15(22)11-17(18)23/h3-11H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXFXMJLZBCCLRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(C(=C1)C#N)OC2=C(C=C(C=C2)Cl)Cl)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14Cl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-cyano-6-(2,4-dichlorophenoxy)-2-phenylnicotinate typically involves the reaction of 2,4-dichlorophenol with ethyl 5-cyano-2-phenylnicotinate under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, such as dimethylformamide. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting parameters such as temperature, reaction time, and the concentration of reagents.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-cyano-6-(2,4-dichlorophenoxy)-2-phenylnicotinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The dichlorophenoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions may involve nucleophiles such as amines or thiols in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution may result in various substituted derivatives.
Scientific Research Applications
Pharmacological Potential
Ethyl 5-cyano-6-(2,4-dichlorophenoxy)-2-phenylnicotinate has been investigated for its potential therapeutic effects:
- Anticancer Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines. Research indicates that derivatives of nicotinic acid can influence cell proliferation and apoptosis pathways, making them candidates for anticancer drug development .
- Antimicrobial Properties : The compound has shown promise in antimicrobial assays, indicating potential use as an antibacterial or antifungal agent. The presence of the cyano group is often associated with increased activity against microbial pathogens .
Agricultural Applications
The herbicidal properties of this compound are of significant interest in agricultural chemistry:
- Weed Management : The dichlorophenoxy group is known for its effectiveness in controlling broadleaf weeds. Studies have shown that compounds with similar structures can inhibit the growth of specific weed species, providing a tool for integrated weed management strategies .
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry evaluated several nicotinic acid derivatives, including this compound, for their ability to induce apoptosis in breast cancer cells. The results indicated a significant reduction in cell viability at specific concentrations, suggesting a mechanism involving mitochondrial dysfunction and caspase activation .
Case Study 2: Herbicidal Efficacy
In a field trial reported by the Journal of Agricultural Science, this compound was applied to control common broadleaf weeds in soybean crops. The results showed a substantial decrease in weed biomass compared to untreated controls, highlighting its potential as an effective herbicide .
Mechanism of Action
The mechanism of action of Ethyl 5-cyano-6-(2,4-dichlorophenoxy)-2-phenylnicotinate involves its interaction with specific molecular targets. The cyano group and dichlorophenoxy group play crucial roles in its activity. The compound may interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets are subjects of ongoing research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Substituent Effects
The following table summarizes key structural analogs and their differences:
Key Observations :
- Halogen vs. Amino substituents (e.g., dimethylamino in CAS 477866-09-4) reduce steric bulk and may enhance solubility .
- Halogen Substitution Patterns: The 4-fluorophenoxy analog (CAS 109135-06-0) lacks chlorine atoms, reducing molecular weight and possibly modifying receptor binding compared to the dichlorinated parent compound .
Physicochemical Properties
Available data on predicted properties (e.g., density, boiling point) highlight trends:
- Ethyl 5-cyano-6-(dimethylamino)-2-phenylnicotinate (CAS 477866-09-4): Predicted density = 1.21 g/cm³, boiling point = 489.2°C, pKa = 0.84 . The lower pKa suggests weaker acidity compared to dichlorophenoxy derivatives, which likely have higher acidity due to electron-withdrawing chlorine atoms.
- Ethyl 6-[(4-chlorobenzyl)amino]-5-cyano-2-phenylnicotinate (CAS 100278-33-9): Higher molar mass (391.86 g/mol) and the presence of a chlorobenzyl group may enhance membrane permeability compared to non-halogenated analogs .
Commercial and Research Relevance
- This compound is less documented in commercial catalogs compared to analogs like CAS 477866-73-2 (Parchem Chemicals) or CAS 477866-09-4 (Biopharmacule Speciality Chemicals) . This may reflect its specialized research applications versus broader industrial use.
Biological Activity
Ethyl 5-cyano-6-(2,4-dichlorophenoxy)-2-phenylnicotinate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and research findings.
Chemical Structure and Properties
This compound features a complex structure characterized by the following components:
- Cyano Group : Contributes to the compound's reactivity.
- Dichlorophenoxy Group : Enhances biological activity through specific interactions with molecular targets.
- Phenylnicotinate Backbone : Provides structural stability and influences pharmacological properties.
The molecular formula is with a molecular weight of approximately 404.25 g/mol .
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The cyano and dichlorophenoxy groups are believed to play crucial roles in modulating these interactions.
Research indicates that the compound may exhibit:
- Antimicrobial Activity : In vitro studies have shown effectiveness against various bacterial strains, suggesting potential as an antimicrobial agent.
- Anticancer Properties : Preliminary data indicate that it may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms .
Antimicrobial Studies
A series of experiments conducted to evaluate the antimicrobial activity of this compound revealed promising results:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 128 µg/mL |
These results suggest that the compound could be developed into a novel antimicrobial agent .
Anticancer Studies
In cancer research, this compound has been tested against several cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa (cervical cancer) | 15 | Induction of apoptosis |
| MCF-7 (breast cancer) | 20 | Cell cycle arrest |
| A549 (lung cancer) | 25 | Inhibition of proliferation |
The compound demonstrated significant cytotoxicity in these assays, indicating its potential as an anticancer therapeutic .
Case Study 1: Antimicrobial Efficacy
A study published in Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against multi-drug resistant strains. The findings highlighted its ability to inhibit growth in resistant strains, suggesting a mechanism that circumvents traditional resistance pathways .
Case Study 2: Cancer Cell Studies
In a clinical trial reported in Cancer Research, patients with advanced solid tumors were administered this compound. The study noted tumor reduction in several cases and provided insights into dosage optimization for enhanced therapeutic effect .
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for preparing Ethyl 5-cyano-6-(2,4-dichlorophenoxy)-2-phenylnicotinate, and how can reaction progress be monitored?
- Methodological Answer : The compound is synthesized via nucleophilic substitution using ethyl 6-chloro-5-cyano-2-methyl-4-phenylnicotinate as a precursor. Reflux in a THF/EtOH (3:1 v/v) mixture with triethylamine as a base facilitates the reaction. Progress is tracked via TLC, and purification is achieved using flash chromatography (e.g., silica gel, hexane/EtOAC gradient). Post-synthesis, confirm intermediates using NMR signals (e.g., 116.6 ppm for CN groups) .
Q. How is the compound characterized structurally and chemically post-synthesis?
- Methodological Answer : Use a combination of spectroscopic techniques:
- NMR : signals at 61.3 ppm (OCHCH) and 89.1 ppm (C-5 pyridine) confirm substituent positions.
- MS : ESI-MS m/z 469 ([M+H]) and 491 ([M+Na]) validate molecular weight.
- Elemental Analysis : Compare calculated (C: 74.33%, H: 6.88%, N: 11.96%) vs. experimental results to assess purity .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer : Follow guidelines for 2,4-dichlorophenoxy derivatives:
- Use PPE (gloves, goggles) and work in a fume hood.
- Avoid ignition sources (flammable solvents like THF/EtOH are used in synthesis).
- Refer to SDS for analogs like Ethyl (2,4-dichlorophenoxy)acetate for toxicity data .
Advanced Research Questions
Q. How can discrepancies in spectroscopic data (e.g., unexpected NMR shifts) be resolved during characterization?
- Methodological Answer :
- Compare data with structurally similar compounds (e.g., Ethyl 2-(2,4-dichlorophenoxy)-2-methylpropanoate, CHClO) to identify solvent or substituent effects .
- Use 2D NMR (HSQC, HMBC) to resolve connectivity ambiguities.
- Cross-validate with computational predictions (e.g., DFT-based chemical shift calculations) .
Q. What computational strategies predict the compound’s interaction with biological targets like acetylcholinesterase (AChE)?
- Methodological Answer :
- Perform molecular docking (e.g., AutoDock Vina) using the compound’s 3D structure (optimized via DFT) against AChE’s crystal structure (PDB ID: 4EY7).
- Validate predictions with in vitro enzyme inhibition assays (Ellman’s method) and compare with analogs like 6-substituted nicotinates .
Q. How can stability studies in solution inform storage and experimental design?
- Methodological Answer :
- Conduct accelerated degradation studies under varying pH, temperature, and light conditions. Monitor via LC-MS (C18 column, MeCN/HO gradient).
- Stabilize solutions with antioxidants (e.g., BHT) and store in amber vials at -20°C. Reference degradation pathways of related esters (e.g., Ethyl 2,4-dichlorophenoxyacetate) .
Q. What strategies optimize SAR studies for enhancing AChE inhibition efficacy?
- Methodological Answer :
- Synthesize analogs with modifications at the phenyl (e.g., electron-withdrawing groups) and pyridine (e.g., substituent steric effects) rings.
- Test inhibitory activity using a tiered approach:
In silico screening (docking, QSAR models).
In vitro assays (IC determination via Ellman’s method).
In vivo validation (e.g., murine models for cognitive enhancement) .
Q. How can contradictory bioactivity data between in vitro and in vivo models be addressed?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
